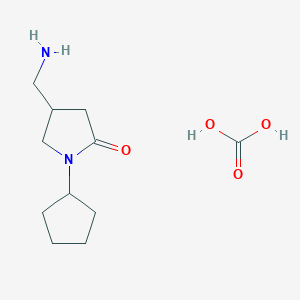
4-(Aminomethyl)-1-cyclopentyl-2-pyrrolidinone carbonic acid (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(aminomethyl)-1-cyclopentyl-2-pyrrolidinone carbonic acid derivatives can be approached through various synthetic pathways. One method involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Another approach utilizes the oxidative cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) to yield 1,3,4-trisubstituted pyrrolidin-2-ones, which can be further modified to produce the desired pyrrolidinone derivatives . Additionally, the synthesis of related compounds, such as 4-(aminomethyl)-1-aryl-2-pyrrolidinones, has been achieved through a six-step sequence, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives is characterized by the presence of a pyrrolidinone ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The configuration of these compounds can be determined using 1H NMR data and confirmed by NOE experiments, as demonstrated in the synthesis of diastereomerically pure pyrrolidin-2-ones . The molecular mechanics calculations can provide insights into the observed asymmetric induction during the synthesis .
Chemical Reactions Analysis
Pyrrolidinone derivatives can participate in various chemical reactions. For instance, the condensation of 2-(aminomethyl)pyridine and 1,3-diones can lead to the formation of substituted pyrroles, which suggests that pyrrolidinone derivatives may also undergo similar condensation reactions . The intermolecular [2+2]-photocycloaddition has been employed in the construction of cyclic γ-aminobutyric acid analogues, indicating that pyrrolidinone derivatives can be involved in photocycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrrolidinone ring can affect the compound's solubility, stability, and reactivity. The diastereomeric mixtures of pyrrolidin-2-ones can be separated by silica gel chromatography, which is indicative of their differing physical properties . The improved synthesis of 4-(N-t-butoxycarbony)aminomethyl-1-(N-t-butoxycarbony)pyrrolidin-3-alcohol, which increased the total yield from 75% to 88%, demonstrates the impact of synthetic methods on the physical properties of the final product .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of various pyrrolidinones, including derivatives similar to 4-(Aminomethyl)-1-cyclopentyl-2-pyrrolidinone carbonic acid, has been explored for their potential in producing a range of bioactive compounds. For instance, the work by Rekatas, Demopoulos, and Kourounakis (1996) demonstrated the synthesis of N-acyl-2-pyrrolidinones from corresponding N-acyl-GABA derivatives, indicating a method for creating similar structures (Rekatas, Demopoulos, & Kourounakis, 1996).
Biological Activity and Applications
- Pyrrolidinones, closely related to 4-(Aminomethyl)-1-cyclopentyl-2-pyrrolidinone carbonic acid, have been investigated for their biological activities. Lee et al. (2011) explored the design and synthesis of pyrrolidine-containing sphingomimetics, which suggests the potential of such compounds in biological contexts (Lee et al., 2011).
Potential as Radical Scavengers
- Nguyen et al. (2022) conducted a study on the antioxidant activity of 3-pyrroline-2-ones, a group that includes derivatives of 2-pyrrolidinones. This research indicates the potential of such compounds, including 4-(Aminomethyl)-1-cyclopentyl-2-pyrrolidinone carbonic acid, as radical scavengers in physiological environments (Nguyen et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1-cyclopentylpyrrolidin-2-one;carbonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.CH2O3/c11-6-8-5-10(13)12(7-8)9-3-1-2-4-9;2-1(3)4/h8-9H,1-7,11H2;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZADXRILLGXQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)CN.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2530169.png)
![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)


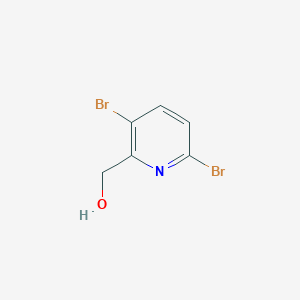

![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)
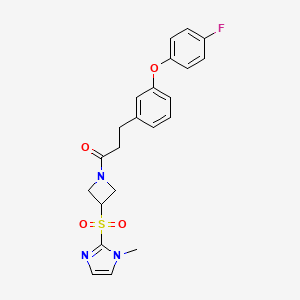
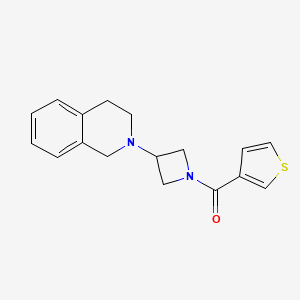

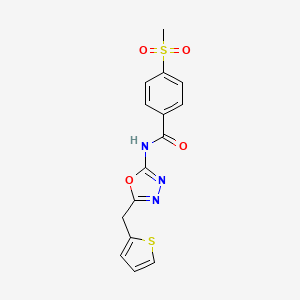

![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)